molecular formula BrCN<br>CNBr<br>CBrN B132489 Cyanogen bromide CAS No. 506-68-3

Cyanogen bromide

Cat. No. B132489
CAS RN: 506-68-3
M. Wt: 105.92 g/mol
InChI Key: ATDGTVJJHBUTRL-UHFFFAOYSA-N
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Description

Cyanogen Bromide Description

Cyanogen bromide (CNBr) is a compound that has been widely used in biochemical research due to its ability to cleave specific chemical bonds. It is particularly known for its selective cleavage at methionine residues within proteins, which is facilitated by a strong neighboring group effect exerted by the carboxyl group . This property has made CNBr an invaluable tool for the structural elucidation of peptides and proteins, as well as for the preparation of physiologically active peptide fragments .

Synthesis Analysis

The synthesis of cyanogen bromide is achieved through the reaction of bromine with potassium cyanide . This process must be handled with care due to the toxic nature of the reactants and the product. The selectivity of CNBr's reactions with amino acids is pH-dependent, which is an important consideration when employing this reagent in biochemical applications .

Molecular Structure Analysis

The molecular structure of CNBr allows it to react with various functional groups. Its reactivity is particularly notable with thioethers and methionine residues in proteins, where it acts uniquely due to its selective attack . The structure of CNBr also enables it to participate in the formation of cyanate esters when reacting with Sepharose at neutral pH, as demonstrated by a novel "cyano-transfer" method that yields activated resins free of interfering nitrogen derivatives .

Chemical Reactions Analysis

Cyanogen bromide has been shown to facilitate a range of chemical reactions. It can condense oligodeoxyribonucleotides on a complementary template in aqueous solution, proving to be a vigorous and effective coupling agent for the formation of phosphoramidate or pyrophosphate internucleotide bonds in DNA duplexes . Additionally, CNBr can act as a condensing agent for the polymerization of adenylates, with the presence of metal ions influencing the formation of linkage isomers of the phosphate bonds . In the context of protein research, CNBr cleavage generates fragments suitable for expressed protein ligation (EPL), which can be used to create semisynthetic glycoprotein therapeutics .

Physical and Chemical Properties Analysis

The physical and chemical properties of CNBr have significant implications for its behavior in various environments. For instance, in the disinfection of bromide-rich lake water, CNBr can be produced as a disinfection byproduct (DBP) when using chlorine, chloramine, or chlorine dioxide. The concentration of CNBr is influenced by factors such as chlorine dose, pH, and contact time, and it is formed by the reaction of hypobromous acid with organic nitrogen precursors present in the water . The study of CNBr's properties is also important in understanding its role in the cleavage of insoluble human skin and cartilage collagen, which liberates peptides that help identify genetically distinct collagens .

Scientific Research Applications

Protein Structural Elucidation

Cyanogen bromide (CNBr) plays a crucial role in the selective cleavage of peptide bonds in proteins, especially targeting methionine residues. This specificity makes it invaluable in protein structure analysis. For instance, it has been used effectively in understanding the structures of proteins like ribonuclease and chymotrypsin by cleaving at methionine and facilitating the structural elucidation of peptides and proteins (Gross, 1967).

Expressed Protein Ligation

CNBr is employed for producing N-terminal cysteine-containing protein fragments for expressed protein ligation (EPL). This method is particularly useful in creating semisynthetic glycoprotein therapeutics, as demonstrated in the efficient CNBr cleavage of erythropoietin fragments (Macmillan & Arham, 2004).

DNA Duplex Research

In DNA research, CNBr is found to condense oligodeoxyribonucleotides effectively, facilitating the formation of phosphoramidate or pyrophosphate internucleotide bonds in DNA duplexes. This contributes significantly to advancements in nucleic acid research (Sokolova et al., 1988).

Enhanced Cleavage Efficiency

Research has been conducted to improve the efficiency of CNBr in cleaving peptide bonds, particularly where serine or threonine residues follow methionine. Modifications in the cleavage method have significantly increased the yield, which is beneficial for large-scale protein analysis (Kaiser & Metzka, 1999).

Radiochemical Applications

In the field of positron emission tomography (PET), CNBr has been utilized in the synthesis of labeled compounds. The production of [11C]cyanogen bromide, a radiochemical yield, illustrates its potential in developing PET radiotracers (Westerberg & Långström, 1997).

Affinity Chromatography

CNBr is widely used in activating resins for affinity chromatography and immobilizing enzymes. Despite being a hazardous material, its effectiveness in these applications is noteworthy (Xue, 2002).

Collagen Research

In studying human skin and cartilage collagen, CNBr cleavage has facilitated the identification of various types of collagen, contributing significantly to the understanding of collagen structure and function (Miller, Epstein, & Piez, 1971).

Biochemical Preparations

CNBr is also employed in preparing cyanogen bromide-activated agarose gels, used in chromatography and bioseparation techniques. This illustrates its versatility in biochemical preparations and applications (Porath et al., 1973).

Safety And Hazards

Cyanogen bromide is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion . It is classified as a poison and corrosive . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Cyanogen bromide is widely used to modify biopolymers, fragment proteins and peptides, and synthesize other compounds . Future directions in the development of cyanogen bromide include releasable PEGs, which are polymers linked to the protein through cleavable linkers that allow the slow release of the conjugated protein in its full active form .

properties

IUPAC Name

carbononitridic bromide
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InChI

InChI=1S/CBrN/c2-1-3
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InChI Key

ATDGTVJJHBUTRL-UHFFFAOYSA-N
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Canonical SMILES

C(#N)Br
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Molecular Formula

CBrN, BrCN
Record name CYANOGEN BROMIDE
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DSSTOX Substance ID

DTXSID9021550
Record name Cyanogen bromide
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Molecular Weight

105.92 g/mol
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Physical Description

Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C
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Flash Point

Not Applicable. Not flammable. (USCG, 1999)
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Solubility

In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction
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Density

2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53
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Vapor Density

3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2
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Mechanism of Action

Cyanide has a very high affinity for iron in the ferric state. When absorbed /cyanide/ ... reacts readily with trivalent iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/
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Product Name

Cyanogen bromide

Color/Form

White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals

CAS RN

506-68-3
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Melting Point

126 °F (EPA, 1998), 52 °C
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Citations

For This Compound
91,500
Citations
E Gross - Methods in enzymology, 1967 - Elsevier
… The reaction of methionine with cyanogen bromide is greatly facilitated by the strong … cyanogen bromide with amino acids depends on pH. In the alkaline pH range, cyanogen bromide …
Number of citations: 138 www.sciencedirect.com
YA Andreev, SA Kozlov, AA Vassilevski… - Analytical biochemistry, 2010 - Elsevier
… To perform cyanogen bromide (CNBr) cleavage of fusion proteins, the majority of researchers first … Cyanogen bromide (CNBr) 1 is a classical reagent of protein chemistry that promotes …
Number of citations: 102 www.sciencedirect.com
HA Hageman - Organic Reactions, 2004 - Wiley Online Library
… The reaction of a tertiary amine with cyanogen bromide was first … Generally, a tertiary amine reacts with cyanogen bromide to … of the reaction of tertiary amines with cyanogen bromide. …
Number of citations: 155 onlinelibrary.wiley.com
J Schreiber, B Witkop - Journal of the American Chemical Society, 1964 - ACS Publications
… of -amino acids with cyanogen bromide in aqueous solution at … Cyanogen bromide in acidic medium selectively cleaves … minor extent, cysteine react with cyanogen bromide. A wider …
Number of citations: 33 pubs.acs.org
SC March, I Parikh, P Cuatrecasas - Analytical biochemistry, 1974 - Elsevier
… solution of cyanogen bromide (2 g cyanogen bromide per ml … cyanogen bromide solution is prepared by adding 50 ml of dry, redistilled acetonitrile to a 100-g bottle of cyanogen bromide …
Number of citations: 336 www.sciencedirect.com
RC ELDERFIELD, HA HAGEMAN - The Journal of Organic …, 1949 - ACS Publications
… cyanogen bromide to yield the desired cyanamides. No reports of the reaction of cyanogen bromide … various pyrrolidineswith cyanogen bromide are recorded. Such examples concern …
Number of citations: 83 pubs.acs.org
B Schmidt, B Schröder, K Sonnenberg… - Angewandte Chemie …, 2019 - Wiley Online Library
Pseudohalogens are defined as molecular entities that resemble the halogens in their chemistry. While our understanding of polyhalogen chemistry has increased over the last years, …
Number of citations: 19 onlinelibrary.wiley.com
L Heller-Grossman, A Idin, B Limoni-Relis… - … science & technology, 1999 - ACS Publications
Production of cyanogen bromide (CNBr) and other volatile DBPs was studied in bromide-rich lake water during disinfection with chlorine, chloramine, and chlorine dioxide. The different …
Number of citations: 96 pubs.acs.org
H Lei, RA Minear, BJ Mariñas - Environmental science & …, 2006 - ACS Publications
… The presence of cyanogen chloride (ClCN) in disinfected water was reported in a survey of 35 water utilities across the United States ( 1), and cyanogen bromide (BrCN) has …
Number of citations: 17 pubs.acs.org
X Yang, C Shang - Water research, 2005 - Elsevier
Membrane introduction mass spectrometry (MIMS) was developed and verified for the direct quantification of cyanogen chloride (CNCl) and cyanogen bromide (CNBr) in environmental …
Number of citations: 42 www.sciencedirect.com

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